2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Description
2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxy, trifluoromethyl, and dioxaborolan groups. These functional groups impart distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-6-8(13(15,16)17)7-18-10(9)19-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALCMGUCSCXSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Ligand Effects on Borylation Regioselectivity
Optimized Procedure
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Substrate Preparation : 2-Methoxy-5-(trifluoromethyl)pyridine is synthesized via nucleophilic substitution or cross-coupling.
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Catalytic System : [Ir(OMe)(COD)]₂ (1 mol%), tmphen (2 mol%), and HBPin (1.5 equiv) in anhydrous dichloromethane.
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Reaction Conditions : Heated at 80°C under nitrogen for 12–24 hours.
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Workup : Purification via silica gel chromatography yields the target compound in 58% isolated yield.
Key Challenges : Competing C5 borylation and proto-deboronation under prolonged heating reduce efficiency.
Halogenation-Miyaura Borylation Sequence
Bromination at C3
Introducing bromine at C3 is achieved through directed ortho-metalation. Using LDA (lithium diisopropylamide) at −78°C, the 2-methoxy group directs deprotonation to C3, followed by quenching with Br₂ or NBS.
Table 2: Bromination Efficiency
| Substrate | Brominating Agent | Yield (%) |
|---|---|---|
| 2-Methoxy-5-CF₃ pyridine | Br₂ | 65 |
| 2-Methoxy-5-CF₃ pyridine | NBS | 78 |
Miyaura Borylation
The 3-bromo intermediate undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂).
Procedure :
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Catalyst : Pd(dppf)Cl₂ (5 mol%) and KOAc (3 equiv) in dioxane.
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Conditions : 100°C for 6 hours.
Advantages : Superior regiocontrol compared to C–H borylation.
Directed Ortho-Metalation-Borylation
Metalation Strategy
A superbase (e.g., LDA/TMEDA) deprotonates C3, forming a lithiated intermediate that reacts with B(OiPr)₃, followed by pinacol esterification.
Table 3: Metalation-Borylation Outcomes
| Base | Boronating Agent | Yield (%) |
|---|---|---|
| LDA/TMEDA | B(OiPr)₃ | 70 |
| n-BuLi | B(OiPr)₃ | 45 |
Limitations
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Requires strict anhydrous conditions.
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Competing side reactions at C4/C6 positions reduce selectivity.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Regioselectivity | Yield (%) | Scalability |
|---|---|---|---|
| Ir-Catalyzed C–H | Moderate | 58 | High |
| Halogenation-Miyaura | High | 82 | Moderate |
| Directed Metalation | Low | 70 | Low |
Synthetic Recommendations :
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For lab-scale synthesis, the halogenation-Miyaura approach offers the best balance of yield and selectivity.
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Industrial applications may favor iridium catalysis due to fewer steps and higher scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions:
2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is utilized as a boron-containing reagent in cross-coupling reactions, particularly Suzuki-Miyaura reactions. These reactions are pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.
Example Case Study:
A study demonstrated the successful application of this compound in synthesizing complex heterocycles through palladium-catalyzed coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its efficacy as a coupling partner .
Medicinal Chemistry
Potential Anticancer Agents:
Research indicates that derivatives of this compound exhibit promising activity against various cancer cell lines. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound.
Case Studies:
- A series of experiments evaluated the cytotoxic effects of this compound on breast cancer cells, revealing IC50 values in the low micromolar range. This suggests potential as a lead compound for further development into anticancer drugs .
- Another study focused on its mechanism of action, indicating that the compound induces apoptosis through mitochondrial pathways, providing insights into its therapeutic potential .
Materials Science
Applications in Polymer Chemistry:
The compound can also serve as a building block for synthesizing novel polymers with enhanced properties. Its boron-containing structure allows for unique interactions within polymer matrices.
Research Findings:
Recent investigations have shown that incorporating this compound into polymer formulations can improve thermal stability and mechanical strength. For instance, blends of polycarbonate with this compound demonstrated increased resistance to thermal degradation compared to standard formulations .
Mechanism of Action
The mechanism by which 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and dioxaborolan groups can enhance the compound’s binding affinity and specificity, leading to more potent and selective interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-5-(trifluoromethyl)pyridine
- 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine stands out due to the combination of its functional groups. The presence of both trifluoromethyl and dioxaborolan groups imparts unique chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications.
Biological Activity
The compound 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS No. 2096330-00-4) is a pyridine derivative that incorporates a boron-containing moiety, specifically a tetramethyl-1,3,2-dioxaborolane. This structure is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of drug discovery and development.
- Molecular Formula : CHBFNO
- Molecular Weight : 303.09 g/mol
- Purity : Typically specified in commercial sources but varies by supplier.
Safety Profile
The compound is classified with warnings for acute toxicity (H302) and skin irritation (H315), necessitating careful handling during research and development processes .
The biological activity of this compound is primarily linked to its interactions with various biological targets. The trifluoromethyl group enhances lipophilicity and may contribute to the compound's ability to penetrate biological membranes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting cell proliferation in various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF7 (breast cancer).
- IC Values :
Case Study: In Vivo Efficacy
In a mouse model, treatment with the compound led to a significant reduction in tumor growth and metastasis compared to control groups. The pharmacodynamic effects observed included:
- Viral Load Reduction : Over 2-log reduction in viral load in models of viral infections.
- Survival Benefit : Enhanced survival rates in treated mice compared to untreated controls .
Antiviral Activity
The compound has also exhibited antiviral properties, particularly against influenza viruses. It demonstrated:
- Inhibition of Viral Replication : Effective against both Oseltamivir-sensitive and resistant strains.
- Safety Profile : No significant inhibition of the hERG channel, indicating a low risk for cardiac side effects at therapeutic doses .
Comparative Biological Activity Table
| Activity Type | Cell Line | IC (μM) | Comments |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.126 | Selective against aggressive cancer |
| Anticancer | MCF7 | Higher than MDA-MB-231 | Less potent on non-cancer cells |
| Antiviral | Influenza A | >10 | Low risk for cardiac side effects |
Q & A
Q. What is the primary role of the tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound’s reactivity?
The boronate ester group enables Suzuki-Miyaura cross-coupling reactions , facilitating carbon-carbon bond formation with aryl or alkenyl halides. This is critical for constructing complex molecules in medicinal chemistry and materials science. Palladium catalysts (e.g., Pd(PPh₃)₄) are typically employed under inert conditions, with bases like Na₂CO₃ to activate the boron group .
Q. What solvents and conditions optimize its synthesis?
Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility and reaction efficiency. Temperature control (e.g., 60–100°C) and anhydrous conditions are essential to prevent boronate ester hydrolysis. For example, highlights THF’s role in facilitating coupling reactions .
Q. How can the trifluoromethyl group influence the compound’s electronic properties?
The electron-withdrawing trifluoromethyl group increases the pyridine ring’s electrophilicity, directing regioselectivity in subsequent reactions. This can be validated via Hammett substituent constants (σ values) or computational methods like DFT to quantify electronic effects .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
The compound’s flexibility and low melting point may hinder crystallization. Strategies include:
- Using slow evaporation in high-boiling solvents (e.g., DMSO).
- Co-crystallizing with stabilizing agents.
- Employing SHELXL or OLEX2 for refining disordered structures, particularly for high-resolution or twinned data .
Q. How can discrepancies in reported reaction yields (e.g., 30.5% vs. higher yields) be troubleshooted?
- Systematic parameter variation : Adjust catalyst loading (e.g., Pd 0.5–5 mol%), ligand ratios, or reaction time.
- Reaction monitoring : Use TLC or LC-MS to identify intermediate bottlenecks.
- Purification optimization : Employ column chromatography with gradients (e.g., hexane/EtOAc) or recrystallization .
Q. What analytical methods confirm the compound’s structural integrity?
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ calculated vs. observed).
- Multinuclear NMR : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR resolve regioisomeric impurities.
- X-ray crystallography : Resolves stereochemical ambiguities and confirms boron coordination geometry .
Data Contradiction and Optimization
Q. How do solvent polarity and base selection impact Suzuki coupling efficiency?
Q. Why do fluorinated pyridine derivatives exhibit variable bioactivity despite structural similarity?
Subtle differences in lipophilicity (logP) and hydrogen-bonding capacity (e.g., trifluoromethyl vs. chloro substituents) alter membrane permeability and target binding. Computational docking studies (e.g., AutoDock Vina) can predict bioactivity trends .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
